molecular formula C12H4Br6O B3061089 2,2',3,4,5,6-Hexabromodiphenyl ether CAS No. 446254-98-4

2,2',3,4,5,6-Hexabromodiphenyl ether

Cat. No.: B3061089
CAS No.: 446254-98-4
M. Wt: 643.6 g/mol
InChI Key: LJDGJCNHVGGOFW-UHFFFAOYSA-N
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Description

2,2’,3,4,5,6-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H4Br6O. It is commonly used as a flame retardant in various industrial applications. This compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability .

Preparation Methods

The synthesis of 2,2’,3,4,5,6-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. Industrial production methods often employ a catalytic process to ensure high yield and purity. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product .

Chemical Reactions Analysis

2,2’,3,4,5,6-Hexabromodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of brominated phenols and other oxidation products.

    Reduction: The compound can be reduced to lower brominated diphenyl ethers.

    Substitution: Halogen exchange reactions can occur, leading to the replacement of bromine atoms with other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’,3,4,5,6-Hexabromodiphenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,3,4,5,6-Hexabromodiphenyl ether involves its interaction with cellular receptors and enzymes. It can disrupt endocrine function by mimicking or inhibiting natural hormones. The compound’s high bromine content allows it to interfere with various molecular pathways, leading to altered cellular processes .

Comparison with Similar Compounds

2,2’,3,4,5,6-Hexabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include:

    2,2’,4,4’,5,6’-Hexabromodiphenyl ether: Similar in structure but with different bromination patterns.

    2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Another isomer with distinct chemical properties.

    Tetra- and Pentabromodiphenyl ethers: Compounds with fewer bromine atoms, leading to different reactivity and applications.

The uniqueness of 2,2’,3,4,5,6-Hexabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical behavior and effectiveness as a flame retardant .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2-bromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-5-3-1-2-4-6(5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDGJCNHVGGOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879945
Record name BDE-142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-98-4
Record name 2,2',3,4,5,6-Hexabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5,6-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274YM6KTFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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